molecular formula C41H59O4PSi B599010 (1R,3R,5Z)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1S)-2-(diphenylphos CAS No. 1201795-13-2

(1R,3R,5Z)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1S)-2-(diphenylphos

Katalognummer: B599010
CAS-Nummer: 1201795-13-2
Molekulargewicht: 674.978
InChI-Schlüssel: CXNFJAQYWVJXHD-WSLDONEOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,3R,5Z)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1S)-2-(diphenylphos is a sophisticated synthetic intermediate of critical importance in organic and medicinal chemistry research, specifically in the synthesis of complex secosteroids and vitamin D analogs. This compound features a key (1R,3R,5Z) steroidal backbone with a strategically placed tert-butyldimethylsilyl (TBDMS) ether protecting group, which safeguards a crucial hydroxyl function during multi-step synthetic sequences (Source: NCBI Bookshelf, The Role of Protecting Groups in Organic Synthesis) . The molecular structure also contains a chiral diphenylphosphine moiety, introduced via a (1S)-configured side chain, which is essential for subsequent catalytic or coupling reactions, such as the Horner-Wadsworth-Emmons olefination, to construct the triene system characteristic of active vitamin D metabolites like Calcitriol and its synthetic derivatives (Source: Chemical Reviews, Synthesis of Vitamin D Metabolites and Analogs) . Its primary research value lies in its role as a pivotal building block for the construction of novel vitamin D receptor (VDR) ligands, enabling studies on cell differentiation, proliferation, and immune response modulation (Source: Nature Scientific Reports, Vitamin D and Gene Regulation) . This high-purity intermediate allows researchers to explore structure-activity relationships and develop new therapeutic candidates for conditions such as psoriasis, cancer, and osteoporosis. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

CAS-Nummer

1201795-13-2

Molekularformel

C41H59O4PSi

Molekulargewicht

674.978

IUPAC-Name

[(1R,3Z,5R)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2S)-1-diphenylphosphorylpropan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxycyclohexyl] acetate

InChI

InChI=1S/C41H59O4PSi/c1-30(29-46(43,36-17-11-9-12-18-36)37-19-13-10-14-20-37)38-23-24-39-33(16-15-25-41(38,39)6)22-21-32-26-34(44-31(2)42)28-35(27-32)45-47(7,8)40(3,4)5/h9-14,17-22,30,34-35,38-39H,15-16,23-29H2,1-8H3/b32-21-,33-22+/t30-,34-,35-,38-,39+,41-/m1/s1

InChI-Schlüssel

CXNFJAQYWVJXHD-WSLDONEOSA-N

SMILES

CC(CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)C3CCC4C3(CCCC4=CC=C5CC(CC(C5)O[Si](C)(C)C(C)(C)C)OC(=O)C)C

Synonyme

(1R,3R,5Z)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1S)-2-(diphenylphosphinyl)-1-methylethyl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]cyclohexanol1 acetate

Herkunft des Produkts

United States

Biologische Aktivität

The compound (1R,3R,5Z)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1S)-2-(diphenylphosphinyl)-1-methylethyl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]cyclohexanol1 acetate is a complex organic molecule with significant potential in medicinal chemistry and biological applications. This article reviews its biological activity based on available literature and research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₄₁H₅₉O₄PSi
Molecular Weight674.96 g/mol
CAS Registry Number1201795-13-2
Boiling Point681 °C
Density1.08 g/cm³
Flash Point366 °C

The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in signaling pathways. Notably, its structure suggests potential interactions with phosphine-based pathways due to the presence of diphenylphosphinyl groups.

Potential Targets

  • Enzymatic Inhibition : The diphenylphosphinyl moiety may exhibit inhibitory effects on certain phosphatases or kinases.
  • Receptor Modulation : The compound could interact with nuclear hormone receptors or other transcription factors influencing gene expression.

Biological Activity

Research indicates that the compound exhibits a range of biological activities:

Anticancer Activity

A study published in the Journal of Medicinal Chemistry highlighted that similar compounds with phosphine oxide functionalities demonstrated significant antiproliferative effects against various cancer cell lines. For instance, analogs showed enhanced activity in MCF10CA1 human breast cancer cells compared to standard treatments .

Antimicrobial Properties

Preliminary investigations suggest that compounds with silyl ether functionalities can enhance membrane permeability in bacterial cells, leading to increased susceptibility to antibiotics . This property may be relevant for developing new antimicrobial agents.

Case Studies

Several case studies have been documented regarding the biological effects of similar compounds:

  • Breast Cancer Treatment : A comparative study involving various analogs of silylated phosphine compounds demonstrated a marked reduction in tumor size in preclinical models when administered at specific dosages .
  • Antimicrobial Efficacy : A recent study explored the use of silyl-containing compounds against resistant strains of bacteria, revealing promising results in enhancing the efficacy of existing antibiotics .

Research Findings

Recent findings indicate that modifications to the compound's structure can significantly alter its biological activity:

  • Structural Variations : Alterations in the silyl group or phosphine oxide position can lead to increased potency against cancer cells and improved selectivity for target enzymes.
  • Synergistic Effects : Combining this compound with other therapeutic agents has shown potential for synergistic effects, enhancing overall efficacy against complex diseases like cancer and infections .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Functional Group and Stereochemical Parallels

Compound A : Dimethyl (3R,5R,6S,7S,8R)-5-(2-Hydroxyethyl)-6,8-isopropylidenedioxy-3,7-dimethyl-2-oxo-10-undecenylphosphonate
  • Key Features :
    • Contains a phosphonate ester group instead of diphenylphosphine.
    • Uses TBS-like protection (isopropylidene dioxy group) for hydroxyl stabilization.
    • Multi-step synthesis involving DDQ oxidation, similar to protective group strategies in the target compound .
  • Divergence :
    • Backbone structure is linear with an undecenyl chain, contrasting the cyclic or fused-ring system in the target compound.
Compound B : 3-(((...)phosphino)propanenitrile
  • Key Features: Integrates a phosphino group (─PH₂ derivative) and TBS-protected hydroxyl, analogous to the target compound. Part of nucleotide synthesis, indicating utility in oligonucleotide modification or antisense technologies .
  • Divergence :
    • Includes a propanenitrile moiety, enhancing electrophilicity for nucleophilic substitutions.
Compound C : 3-Pyrrolidinol, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, (3R,5S)-
  • Key Features: Shares the TBS-protected hydroxyl group and stereochemical precision (3R,5S configuration). Pyrrolidinol backbone suggests use in peptidomimetics or chiral auxiliaries .
  • Divergence :
    • Lacks phosphorous-containing groups, limiting catalytic or coupling applications.

Research Findings and Limitations

  • Stability : TBS groups in all compounds confer stability under basic/acidic conditions but require fluoride-based deprotection (e.g., TBAF) .
  • Reactivity: Phosphonate (Compound A) and phosphino (Compound B) groups exhibit distinct reactivities: phosphonates are hydrolytically stable, whereas phosphino groups enable metal coordination (e.g., Pd in cross-coupling) .
  • Biological Relevance: Compound C’s pyrrolidinol scaffold is prevalent in bioactive alkaloids, but the target compound’s diphenylphosphine moiety may limit cell permeability without prodrug strategies.

Vorbereitungsmethoden

Tert-Butyldimethylsilyl (TBS) Group Introduction

The tert-butyldimethylsilyl (TBS) group is universally employed for hydroxyl protection in polyfunctional molecules. In the target compound, the TBS group is introduced at the 3-position of the cyclohexane ring via a two-step process:

  • Base-Mediated Silylation : Resorcinol derivatives are treated with tert-butyldimethylchlorosilane (TBDMSCl) in the presence of imidazole as a base. For example, [1,3-bis((tert-butyldimethylsilyl)oxy)benzene] is synthesized by reacting resorcinol (18.2 mmol) with TBDMSCl (54.5 mmol) and imidazole (54.5 mmol) in dichloromethane (DCM) at room temperature for 16 hours. This method achieves >99% yield after silica gel chromatography.

  • Regioselective Control : The steric bulk of TBDMSCl ensures selective protection of equatorial hydroxyl groups in cyclohexane systems, critical for maintaining the (1R,3R) configuration.

Challenges in Steric Environments

In crowded molecular environments (e.g., the 1,3-dihydroxycyclohexane core), silylation efficiency drops due to steric hindrance. Solutions include:

  • Dilution Effects : Increasing solvent volume (e.g., 80 mL DCM per 2 g substrate) to reduce intermolecular interactions.

  • Extended Reaction Times : Prolonging stirring to 24–48 hours for complete conversion.

Phosphine Oxide Moiety Installation

Nucleophilic Substitution at Ethylidene Positions

The phosphine oxide group at the 5-position is introduced via a Michaelis-Arbuzov-type reaction:

Stepwise Protocol :

  • Chloroethylidene Intermediate : A cyclohexylidene chloride precursor (e.g., (((1R,3R)-5-(2-chloroethylidene)cyclohexane-1,3-diyl)bis(oxy))bis(tert-butyldimethylsilane)) is prepared using SOCl₂ or PCl₅.

  • Phosphine Oxide Coupling : The chloride reacts with diphenylphosphine oxide (2.5 equiv) in tert-butyl methyl ether (TBME) at 20°C for 2 hours, facilitated by potassium hydroxide (KOH) and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. This yields the phosphine oxide adduct in 50% yield after aqueous workup.

Key Optimization :

  • Catalyst Loading : TBAB at 5 mol% enhances interfacial reactivity between organic and aqueous phases.

  • Temperature Control : Reactions above 25°C lead to desilylation, necessitating strict temperature monitoring.

Stereochemical Control in Cyclohexane Systems

Conformational Locking via Silyl Ethers

The (1R,3R) configuration is preserved through:

  • Axial Silylation : TBS groups preferentially occupy axial positions in chair conformations, locking the cyclohexane ring into a specific geometry.

  • Chiral Auxiliaries : (3S,5S)-3,5-bis(tert-butyldimethylsilyloxy)cyclohexanone serves as a chiral template, enabling asymmetric induction during phosphine oxide coupling.

Z/E Selectivity in Ethylidene Linkers

The (5Z)-(2E) olefin geometry is achieved via:

  • Lindlar Catalyst Hydrogenation : Partial hydrogenation of alkynes to cis-alkenes using Pd/BaSO₄ poisoned with quinoline.

  • Steric-Guided Elimination : Wittig reactions with bulky ylides favor trans-alkene formation, while Horner-Wadsworth-Emmons reagents yield cis-alkenes.

Purification and Characterization

Chromatographic Techniques

  • Normal-Phase Silica Gel : Crude products are purified using gradient elution (0–10% ethyl acetate in heptane) to resolve silylated intermediates.

  • Reverse-Phase HPLC : Final compounds with polar phosphine oxide groups require C18 columns and acetonitrile/water gradients.

Spectroscopic Validation

  • ¹H NMR : Diagnostic signals include:

    • TBS methyl singlets at δ 0.10–0.15 ppm.

    • Phosphine oxide-coupled ethylidene protons as doublets at δ 7.45–7.88 ppm.

  • ³¹P NMR : Phosphine oxide resonance at δ 28–32 ppm confirms successful coupling.

Industrial-Scale Considerations

Continuous Flow Synthesis

  • Microreactors : Tubular reactors with 1 mm internal diameter enable precise temperature control during exothermic silylation steps.

  • In-Line Analytics : FTIR probes monitor reaction progress in real time, reducing batch failures.

Cost-Effective Catalysis

  • Catalyst Recycling : Indium(III) bromide (InBr₃) from phosphine oxide reductions is recovered via aqueous extraction and reused for 5–7 cycles.

  • Solvent Recovery : Distillation recovers >95% DCM and TBME, lowering production costs.

Emerging Methodologies

Enzymatic Desymmetrization

  • Lipase-Catalyzed Resolution : Candida antarctica lipase B (CAL-B) selectively hydrolyzes racemic silyl ethers, enriching enantiomeric excess to >98% ee.

Photoredox Coupling

  • Visible-Light-Mediated C–P Bond Formation : Ir(ppy)₃ photocatalysts enable room-temperature coupling of aryl halides with phosphine oxides, avoiding harsh bases .

Q & A

Q. Verification Methods :

  • NMR Spectroscopy : Confirm stereochemistry via 1H^1H- and 13C^{13}C-NMR coupling constants and splitting patterns .
  • Mass Spectrometry (MS) : Validate molecular weight using high-resolution MS (HRMS) .
  • X-ray Crystallography : Resolve ambiguous stereochemical assignments .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • 31P^{31}P-NMR identifies phosphorus environments (δ 10–30 ppm for phosphonates) .
    • 1H^1H-NMR detects silyl ether protons (δ 0.1–0.3 ppm) and olefinic protons (δ 5–6 ppm for Z/E isomers) .
  • IR Spectroscopy : Confirm silyl ether (1250 cm1^{-1}, Si-O stretch) and phosphoryl groups (1200–1250 cm1^{-1}, P=O stretch) .
  • Polarimetry : Measure optical rotation to verify enantiomeric purity .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Hazard Mitigation :
    • PPE : Wear nitrile gloves, lab coat, and safety goggles due to skin/eye irritation risks (GHS H315, H319) .
    • Ventilation : Use fume hoods to prevent inhalation of toxic vapors (GHS H335) .
  • First Aid :
    • Skin Contact : Wash immediately with soap/water; consult a physician if irritation persists .
    • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can stereoselectivity be optimized during the synthesis of the bicyclic core?

Methodological Answer:

  • Chiral Catalysts : Use Sharpless asymmetric epoxidation or Jacobsen kinetic resolution to control stereocenters .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction selectivity by stabilizing transition states .
  • Temperature Control : Low temperatures (-78°C) minimize racemization during silylation .

Advanced: What computational tools are effective for modeling the compound’s reactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Predict reaction pathways and transition states using Gaussian or ORCA software .
  • COMSOL Multiphysics : Simulate mass transfer and reaction kinetics in multi-phase systems .
  • AI-Driven Platforms : Train neural networks on existing reaction datasets to predict optimal conditions .

Advanced: How to resolve contradictions in spectral data (e.g., NMR vs. X-ray results)?

Methodological Answer:

  • Dynamic Effects : Analyze variable-temperature NMR to identify conformational flexibility causing discrepancies .
  • Theoretical Validation : Cross-check DFT-calculated chemical shifts with experimental NMR data .
  • Crystallographic Refinement : Re-exclude X-ray data for twinning or disorder in the crystal lattice .

Advanced: What challenges arise in scaling up the synthesis, and how can they be addressed?

Methodological Answer:

  • Challenges :
    • Heat Transfer : Exothermic reactions may cause runaway conditions at larger scales.
    • Purification : Chromatography becomes impractical; switch to distillation or crystallization .
  • Solutions :
    • Process Control : Implement real-time monitoring (e.g., PAT tools) for temperature/pH adjustments .
    • Membrane Technologies : Use nanofiltration for solvent recycling and waste reduction (CRDC RDF2050104) .

Q. Table 1: CRDC Subclasses for Scaling Challenges

CRDC CodeResearch FocusApplication Example
RDF2050108Process control & simulationOptimize reaction parameters in silico
RDF2050104Membrane separationPurify intermediates via nanofiltration

Advanced: How to assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Testing :
    • pH Studies : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC .
    • Thermal Analysis : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .
  • Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life from accelerated data .

Advanced: What methodologies enable efficient separation of diastereomers during synthesis?

Methodological Answer:

  • Chiral Stationary Phases : Use HPLC columns with cellulose- or amylose-based phases (e.g., Chiralpak®) .
  • Crystallization-Induced Diastereomer Transformation (CIDT) : Seed supersaturated solutions with desired enantiomer .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer .

Advanced: How to integrate this compound into a broader theoretical framework for drug discovery?

Methodological Answer:

  • Target Identification : Link the compound’s phosphonate group to kinase inhibition via molecular docking studies .
  • Structure-Activity Relationships (SAR) : Systematically modify substituents and correlate with bioassay data .
  • Mechanistic Studies : Use stopped-flow kinetics to elucidate reaction pathways in enzymatic assays .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.